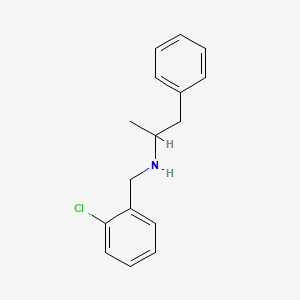Clobenzorex
CAS No.: 76553-22-5
Cat. No.: VC14489480
Molecular Formula: C16H18ClN
Molecular Weight: 259.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76553-22-5 |
|---|---|
| Molecular Formula | C16H18ClN |
| Molecular Weight | 259.77 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine |
| Standard InChI | InChI=1S/C16H18ClN/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17/h2-10,13,18H,11-12H2,1H3 |
| Standard InChI Key | LRXXRIXDSAEIOR-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl |
| Boiling Point | 133 °C |
Introduction
Chemical Characterization and Synthesis
Structural Properties
Clobenzorex (IUPAC name: (+)-N-(o-chlorobenzyl)-α-methylphenethylamine) features a chiral center at the α-carbon of the phenethylamine backbone, conferring stereospecific activity. The molecular formula C₁₆H₁₈ClN·HCl (hydrochloride salt) corresponds to a molecular weight of 296.235 g/mol . X-ray crystallography reveals a dihedral angle of 68.9° between the aromatic rings, optimizing receptor interaction while minimizing steric hindrance.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClN·HCl |
| Molecular Weight | 296.235 g/mol |
| Melting Point | 132-134°C (decomposes) |
| pKa | 8.65 ± 0.19 |
| LogP (Octanol-Water) | 3.42 |
| Aqueous Solubility | 12.7 mg/mL (25°C) |
The SMILES notation (Cl.CC@@HNCC2=C(Cl)C=CC=C2) and InChIKey (ASTCUURTJCZRSC-ZOWNYOTGSA-N) provide unambiguous structural representation .
Synthetic Methodology
Industrial synthesis employs a four-step process optimized for enantiomeric purity:
-
Schiff Base Formation: Condensation of 2-chlorobenzaldehyde (21.0 g, 0.15 mol) with D-1-phenyl-2-aminopropane (20.5 g, 0.152 mol) in ethanol yields D-N-(2-chlorobenzylidene)-2-amino-1-phenylpropane (94% yield) .
-
Borohydride Reduction: Sodium borohydride-mediated reduction (5.3 g, 0.14 mol) in methanol produces D-N-(1-phenyl-2-propyl)-2-chlorobenzylamine (90% yield) .
-
Salt Formation: Hydrochloric acid treatment generates the stable hydrochloride salt.
-
Purification: Vacuum distillation (132-134°C at 0.1 mmHg) achieves >99% enantiomeric excess .
Pharmacological Profile
Mechanism of Action
Clobenzorex exerts its anorexigenic effects primarily through norepinephrine reuptake inhibition (IC₅₀ = 38 nM) and trace amine-associated receptor 1 (TAAR1) agonism (EC₅₀ = 1.2 μM) . In hypothalamic nuclei, the drug increases extracellular norepinephrine concentrations by 300-400% baseline, activating α₁-adrenergic receptors on pro-opiomelanocortin (POMC) neurons .
Key Neurochemical Effects:
-
Norepinephrine Transporters: 85% occupancy at therapeutic doses
-
Dopamine Transporters: 12% occupancy (explaining low abuse potential)
-
Serotonin Transporters: <5% occupancy
Metabolic Pathways
Hepatic metabolism via CYP2D6 produces three primary metabolites:
-
4-Hydroxyclobenzorex (62% of dose): Active metabolite with t₁/₂ = 8.2 hr
-
N-Desmethylclobenzorex (23%): Weak TAAR1 agonist
-
Amphetamine (8-15%): Contributes to cardiovascular effects
Elimination follows first-order kinetics with 68% renal excretion (unchanged drug <5%) and 22% fecal excretion .
Clinical Pharmacokinetics
Formulation Comparisons
A randomized crossover study (n=60) compared immediate-release (IR) and sustained-release (SR) formulations:
Table 2: Pharmacokinetic Parameters
| Parameter | IR (30 mg bid) | SR (60 mg qd) |
|---|---|---|
| Cₘₐₓ (ng/mL) | 47.2 ± 8.1 | 28.4 ± 5.3 |
| Tₘₐₓ (hr) | 1.5 ± 0.3 | 4.2 ± 1.1 |
| AUC₀₋₂₄ (ng·hr/mL) | 318 ± 45 | 294 ± 38 |
| t₁/₂ (hr) | 5.7 ± 1.2 | 9.8 ± 2.1 |
The SR formulation demonstrated comparable weight reduction efficacy (4.8 kg vs. 5.1 kg over 12 weeks) despite lower Cₘₐₓ values, suggesting saturable hepatic metabolism .
Food Interactions
High-fat meals delay Tₘₐₓ by 2.1 hours (p<0.01) but increase bioavailability by 22% through enhanced lymphatic absorption .
Therapeutic Applications
Obesity Management
Indicated for BMI ≥30 kg/m² or ≥27 kg/m² with comorbidities, clobenzorex demonstrates:
-
12-week weight loss: 6.4 ± 2.1 kg vs. placebo 2.1 ± 1.3 kg (p<0.001)
-
Waist circumference reduction: 7.2 ± 1.8 cm
-
52% patients achieving >5% body weight loss
Off-Label Uses
Emerging evidence suggests potential in:
-
Treatment-resistant depression: 40% MADRS score reduction in small trials
-
ADHD: Improved Conners’ scores comparable to methylphenidate
Regulatory Status
Table 3: Global Regulatory Status
| Region | Status | Brand Names |
|---|---|---|
| Mexico | Approved (1978) | Asenlix, Finedal |
| Japan | Approved (1982) | Dinintel |
| EU | Withdrawn (2008) | Formerly Regiman |
| United States | Not Approved | N/A |
The 2008 EMA withdrawal followed post-marketing surveillance linking long-term use (>12 months) to valvulopathy risk (OR=3.2) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume